5-({[(4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl)sulfanyl]acetyl}amino)-2-phenyl-2H-1,2,3-triazole-4-carboxamide
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Overview
Description
The compound 5-({2-[(4-oxo-3,4,5,6,7,8-hexahydro1benzothieno[2,3-d]pyrimidin-2-yl)sulfanyl]acetyl}amino)-2-phenyl-2H-1,2,3-triazole-4-carboxamide is a complex organic molecule that features a unique combination of heterocyclic structures
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the preparation of the benzothieno[2,3-d]pyrimidine core. This core is synthesized through a series of cyclization reactions involving appropriate precursors. The subsequent steps involve the introduction of the sulfanyl group, followed by the acetylation and the formation of the triazole ring. Each step requires specific reaction conditions, such as controlled temperatures, pH levels, and the use of catalysts to ensure the desired product is obtained.
Industrial Production Methods: Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, automated synthesis equipment, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various types of chemical reactions, including:
- Oxidation : The sulfanyl group can be oxidized to form sulfoxides or sulfones.
- Reduction : The carbonyl groups can be reduced to alcohols.
- Substitution : The triazole ring can participate in nucleophilic substitution reactions.
- Oxidation : Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
- Reduction : Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
- Substitution : Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the sulfanyl group would yield sulfoxides or sulfones, while reduction of the carbonyl groups would yield alcohols.
Scientific Research Applications
This compound has a wide range of scientific research applications, including:
- Chemistry : Used as a building block for the synthesis of more complex molecules.
- Biology : Investigated for its potential as an enzyme inhibitor or receptor modulator.
- Medicine : Explored for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.
- Industry : Utilized in the development of new materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The benzothieno[2,3-d]pyrimidine core can bind to active sites, while the triazole ring can enhance binding affinity through additional interactions. This compound may modulate biological pathways by inhibiting enzyme activity or altering receptor signaling.
Comparison with Similar Compounds
Similar Compounds:
- 2-[(3-ALLYL-4-OXO-3,4,5,6,7,8-HEXAHYDRO 1BENZOTHIENO[2,3-D]PYRIMIDIN-2-YL)SULFANYL]-N-(3,5-DIMETHOXYPHENYL)ACETAMIDE
- 4-({[(3-ETHYL-4-OXO-3,4,5,6,7,8-HEXAHYDRO 1BENZOTHIENO[2,3-D]PYRIMIDIN-2-YL)SULFANYL]ACETYL}AMINO)BENZAMIDE
Uniqueness: The uniqueness of 5-({2-[(4-oxo-3,4,5,6,7,8-hexahydro1benzothieno[2,3-d]pyrimidin-2-yl)sulfanyl]acetyl}amino)-2-phenyl-2H-1,2,3-triazole-4-carboxamide lies in its combination of the benzothieno[2,3-d]pyrimidine core with the triazole ring, which provides a distinct set of chemical and biological properties
Properties
Molecular Formula |
C21H19N7O3S2 |
---|---|
Molecular Weight |
481.6 g/mol |
IUPAC Name |
5-[[2-[(4-oxo-5,6,7,8-tetrahydro-3H-[1]benzothiolo[2,3-d]pyrimidin-2-yl)sulfanyl]acetyl]amino]-2-phenyltriazole-4-carboxamide |
InChI |
InChI=1S/C21H19N7O3S2/c22-17(30)16-18(27-28(26-16)11-6-2-1-3-7-11)23-14(29)10-32-21-24-19(31)15-12-8-4-5-9-13(12)33-20(15)25-21/h1-3,6-7H,4-5,8-10H2,(H2,22,30)(H,23,27,29)(H,24,25,31) |
InChI Key |
IWFPEYSZRXHHCH-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC2=C(C1)C3=C(S2)N=C(NC3=O)SCC(=O)NC4=NN(N=C4C(=O)N)C5=CC=CC=C5 |
Origin of Product |
United States |
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